molecular formula C17H21N3 B11852145 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine

Cat. No.: B11852145
M. Wt: 267.37 g/mol
InChI Key: QUMUEOJMXSIGEO-UHFFFAOYSA-N
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Description

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine is a complex organic compound that belongs to the class of dihydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a dihydroisoquinoline moiety, which is fused with a pyridine ring, and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction typically involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O) .

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow chemistry techniques. This allows for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.

    Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have significant biological activities.

Scientific Research Applications

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The dihydroisoquinoline moiety is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby exerting its effects on the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine is unique due to its specific combination of the dihydroisoquinoline and pyridine rings, along with the ethanamine side chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridin-3-yl]ethanamine

InChI

InChI=1S/C17H21N3/c1-12(18)16-7-8-17(19-13(16)2)20-10-9-14-5-3-4-6-15(14)11-20/h3-8,12H,9-11,18H2,1-2H3

InChI Key

QUMUEOJMXSIGEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C(C)N

Origin of Product

United States

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